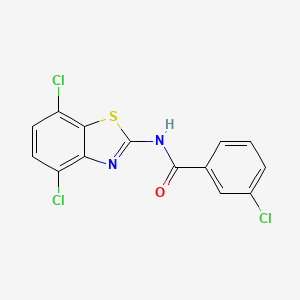

3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains a benzothiazole ring. Benzothiazoles are heterocyclic compounds, which are compounds that contain atoms of at least two different elements as members of its rings .

Molecular Structure Analysis

Benzothiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms . The presence of chlorine atoms and an amide group in “this compound” would likely influence its reactivity and properties.Chemical Reactions Analysis

The reactivity of “this compound” would be influenced by the presence of the benzothiazole ring, the chlorine atoms, and the amide group. Benzothiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the benzothiazole ring could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Antibacterial Studies

A study synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, closely related to the chemical , to evaluate their antibacterial activities against various bacterial strains. The synthesized compounds demonstrated significant activity against microorganisms like Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa (Obasi et al., 2017).

Antitumor Agents

Benzothiazole derivatives, including those related to 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide, have been synthesized and evaluated for their potential as antitumor agents. One study designed and synthesized a biologically stable derivative, which exhibited significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).

Synthesis and Structure Analysis

Research on the synthesis and structural analysis of novel benzothiazoles, including derivatives similar to the chemical , was conducted. This study involved characterizing the compounds through various spectroscopic methods and X-ray diffraction, contributing to the understanding of their molecular structure and potential applications (Ćaleta et al., 2008).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of benzothiazole derivatives. For instance, one study created new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives, which showed promising antibacterial and antifungal activities (Naganagowda & Petsom, 2011).

Anticancer Activity

Research on indapamide derivatives, which are structurally related to the chemical , has demonstrated their potential as anticancer agents. A specific compound showed high proapoptotic activity on melanoma cell lines, offering insights into new therapeutic possibilities for cancer treatment (Yılmaz et al., 2015).

Neuropharmacological Evaluation

Benzothiazol-2-yl benzamides have been evaluated for their anticonvulsant and neurotoxicity properties. This research is essential for developing new pharmaceuticals for treating neurological disorders (Rana et al., 2008).

Wirkmechanismus

Target of Action

The primary targets of 3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide are enzymes involved in bacterial cell wall synthesis and DNA replication . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activities . This inhibition disrupts the normal functioning of the bacteria, leading to their death . The compound’s mode of action is primarily bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .

Biochemical Pathways

The compound affects several biochemical pathways related to bacterial cell wall synthesis and DNA replication . By inhibiting key enzymes in these pathways, the compound disrupts the bacteria’s ability to maintain their cell wall structure and replicate their DNA, which are essential processes for bacterial survival and proliferation .

Pharmacokinetics

Like other benzothiazole derivatives, it is expected to have good bioavailability and stability .

Result of Action

The result of the compound’s action is the death of bacterial cells . By inhibiting key enzymes, the compound disrupts essential bacterial processes, leading to cell death . This makes the compound a potent antibacterial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances can affect the compound’s stability and efficacy . .

Zukünftige Richtungen

Future research could explore the synthesis, properties, and potential applications of “3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” and similar compounds. Given the wide range of biological activities exhibited by benzothiazole derivatives, these compounds could have potential uses in fields such as medicinal chemistry .

Eigenschaften

IUPAC Name |

3-chloro-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2OS/c15-8-3-1-2-7(6-8)13(20)19-14-18-11-9(16)4-5-10(17)12(11)21-14/h1-6H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCOJVNZTBFBPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2915588.png)

![3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2915590.png)

![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)

![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propan-1-ol](/img/structure/B2915597.png)

![[2-(2-methylpropylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2915600.png)